4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-8-4-5-11-9-15(24-17(11)14)18(22)20-10-16(21)19-12-6-2-3-7-13(12)20/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNJFVCBIAXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents to form the benzofuran ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like halides or amines under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 7-hydroxybenzofuran derivatives.
Reduction: : Production of 7-methoxybenzofuran-2-carbinol.
Substitution: : Generation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. The incorporation of the benzofuran moiety may enhance this activity, making it a candidate for further investigation as an antimicrobial agent against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
-
Anticancer Properties
- Quinoxaline derivatives are known for their anticancer activities. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. Research suggests that the mechanism may involve the induction of apoptosis in cancer cells, which warrants further exploration through clinical trials .
-
Neurological Effects
- Compounds similar to 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one have been studied for their effects on neurological disorders. Some studies indicate potential benefits in conditions like schizophrenia and anxiety disorders due to their modulatory effects on neurotransmitter systems .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzofuran derivative + carbonyl compound | Formation of intermediate |
| 2 | Cyclization | Under acidic/basic conditions | Dihydroquinoxalinone formation |
| 3 | Functionalization | Various reagents (e.g., acyl chlorides) | Final product synthesis |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized quinoxaline derivatives against various bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics, suggesting a potential role as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Synthetic Efficiency: Electron-rich aromatic substituents (e.g., furan in 27b) yield higher synthesis efficiency (93%) compared to heterocyclic groups like nicotinoyl (27c, 23%) .
- Stability : Dicarboxylic derivatives (e.g., C14 ) exhibit superior stability (70% population in simulations) due to optimized hydrophobic interactions .
- Antitumor Activity: Quinazolin-4-yl substituents (e.g., 6a) show nanomolar potency, attributed to tubulin-binding mechanisms .
sGC Activation
Mono- and di-carboxylic derivatives (e.g., C14) were designed to target the heme-binding pocket of sGC. The dicarboxylic derivative C14 demonstrated a 48% improvement in binding affinity (ΔGest: −15.65 kcal/mol vs. −10.60 kcal/mol for C4) due to interactions with the Y-S-R motif and hydrophobic pockets .
Antitumor Activity
Compounds like 6a (GI50: 0.53–2.01 nM) and 2a (7-methoxyquinazolin-4-yl derivative) act as tubulin-binding vascular disrupting agents (VDAs), disrupting tumor vasculature . Structural optimization, such as replacing piperidine with a lactam C-ring, increased antiproliferative potency 3–6-fold .
Biological Activity
4-(7-Methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which combines elements of benzofuran and quinoxaline. The presence of methoxy and carbonyl groups contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to dihydroquinoxalin-2-ones. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the activation of caspase-3 .
Table 1: Anticancer Activity of Dihydroquinoxalin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction via caspase pathway |
| 6l (4’-bromoflavonol) | A549 | 0.46 | Mitochondrial pathway activation |
| 6k (4’-chloro flavonol) | A549 | 3.14 | Apoptosis through caspase-dependent pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .
- Inhibition of Proliferation : Studies indicate that the compound affects cell cycle progression, leading to reduced proliferation rates in cancerous cells.
- Targeting Drug Resistance : Research suggests that derivatives may inhibit drug efflux pumps, thus enhancing the efficacy of conventional chemotherapeutics .
Study on Anticancer Efficacy
In a recent study assessing various dihydroquinoxalin-2-one derivatives, it was found that compounds with modifications at specific positions exhibited enhanced anticancer activity compared to standard treatments like 5-fluorouracil. The study concluded that structural modifications significantly impact biological activity and should be considered in future drug design .
Pharmacokinetic Studies
Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest favorable pharmacokinetic profiles for certain derivatives, indicating potential for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized for improved yields?
- Methodology :
- Microwave-assisted synthesis : Utilize microwave irradiation (120°C) in solvents like isopropanol (i-PrOH) to accelerate reaction kinetics and improve yields (e.g., 79–88% yields for structurally similar quinazoline derivatives) .
- Catalytic systems : Copper-catalyzed aerobic oxidative alkynylation (e.g., CuI with phenanthroline ligands) enables efficient C–H functionalization for introducing alkynyl groups into the dihydroquinoxalinone scaffold .
- Stepwise functionalization : Start with potassium salts of dihydroquinoxalinones for regioselective acylation or substitution, followed by coupling with benzofuran carbonyl derivatives .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns and stereochemistry (e.g., methoxybenzofuran carbonyl integration at δ 3.8–4.0 ppm for methoxy groups) .
- HRMS/FAB-MS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ calculated for C18H16ClN2O3+: 343.0844) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C–H bending modes .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for antitumor activity?
- Methodology :
- Analog synthesis : Introduce substituents at the quinazoline (e.g., 2-methyl, 4-cyano) or benzofuran (e.g., methoxy, halogen) moieties to assess impact on tubulin binding and cytotoxicity .
- Biological assays : Use NIH-NCI 60 human tumor cell lines to determine GI50 values (sub-nanomolar activity indicates potent antiproliferative effects) .
- Mechanistic profiling : Apply immunohistochemistry (IHC) on xenograft tissues to evaluate apoptosis (caspase-3 staining) and vascular disruption (CD31 for endothelial cells) .
Q. What in vivo models and protocols are appropriate for evaluating the antitumor efficacy and vascular disrupting effects of this compound?
- Methodology :
- Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor lines (e.g., HCT-116 colon carcinoma). Administer compound intravenously (1.0 mg/kg) and monitor tumor volume reduction (62% inhibition reported for analogues) .
- Pharmacokinetics : Measure plasma half-life (t1/2) and metabolic stability via LC-MS/MS. Optimize solubility using PEG-400/water formulations .
- Toxicity assessment : Monitor body weight, organ histopathology, and hematological parameters (e.g., ALT/AST for liver function) .
Q. How can computational approaches be integrated to predict binding modes and guide the design of derivatives targeting tubulin or kinase domains?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site (PDB: 1SA0) or kinase ATP pockets (e.g., CDK9) .
- MD simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å for lead compounds) .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to optimize druglikeness .
Data Analysis and Contradictions
Q. How can researchers reconcile discrepancies in reported antitumor activities of quinoxaline derivatives with varying substituents?
- Methodology :
- Meta-analysis : Compare GI50 values across studies (e.g., sub-nanomolar vs. micromolar activities) to identify structural motifs (e.g., 2-methylquinazoline enhances potency) .
- Cellular context : Account for tumor type specificity (e.g., leukemia vs. solid tumors) and efflux pump expression (e.g., P-gp) influencing drug accumulation .
- Experimental validation : Replicate key assays (e.g., tubulin polymerization inhibition) under standardized conditions to resolve conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
